DNA-PK Inhibitory Potency of AMA-37: A Moderate-Affinity Chemical Probe Distinct from High-Potency Clinical-Stage DNA-PK Inhibitors
AMA-37 exhibits an IC50 of 0.27 μM (270 nM) against DNA-PK in biochemical assays . In contrast, the widely used clinical-stage DNA-PK inhibitor NU7441 (KU-57788) demonstrates an IC50 of 14 nM against DNA-PK, representing approximately a 19-fold greater potency [1]. This moderate potency of AMA-37 positions it as a chemical probe suitable for target validation and pathway interrogation at defined concentrations (typically 1–20 μM in cellular assays), as opposed to high-potency inhibitors that may engage additional off-targets at lower concentrations due to narrower therapeutic windows in cellular studies.
| Evidence Dimension | DNA-PK IC50 |
|---|---|
| Target Compound Data | 0.27 μM (270 nM) |
| Comparator Or Baseline | NU7441 (KU-57788): 14 nM |
| Quantified Difference | ~19-fold lower potency for AMA-37 |
| Conditions | Biochemical kinase assay, ATP-competitive inhibition |
Why This Matters
Researchers selecting between moderate-potency chemical probes and high-potency clinical inhibitors can make an informed choice based on experimental requirements for concentration-dependent target engagement versus maximal kinase suppression.
- [1] Justin J. J. Leahy, et al. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorg Med Chem Lett. 2004 Dec 20;14(24):6083-7. View Source
